molecular formula C15H14BrN3O3S3 B2401162 (Z)-5-bromo-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 887207-35-4

(Z)-5-bromo-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

Cat. No.: B2401162
CAS No.: 887207-35-4
M. Wt: 460.38
InChI Key: JDRPROWWLZCHIF-SDXDJHTJSA-N
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Description

(Z)-5-bromo-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a complex organic compound characterized by its bromo and sulfamoyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-bromo-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazol-2(3H)-ylidene core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Subsequent bromination and sulfamoylation steps are then carried out to introduce the bromo and sulfamoyl groups, respectively.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The bromo group can be oxidized to form a bromine oxide.

  • Reduction: : The sulfamoyl group can be reduced to an amine.

  • Substitution: : The bromo group can be substituted with other nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

  • Substitution: : Nucleophiles like sodium iodide (NaI) and amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Bromine oxide derivatives.

  • Reduction: : Sulfamoyl amine derivatives.

  • Substitution: : Various substituted bromo derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: : It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Its biological activity can be explored for potential therapeutic uses.

  • Medicine: : It may serve as a lead compound in drug discovery and development.

  • Industry: : It can be utilized in polymer synthesis and catalysis studies.

Mechanism of Action

The mechanism by which (Z)-5-bromo-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The bromo and sulfamoyl groups play crucial roles in these interactions, influencing the compound's biological activity.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, including the presence of both bromo and sulfamoyl groups. Similar compounds may include other benzo[d]thiazol derivatives or thiophene derivatives, but the combination of these functional groups sets it apart.

List of Similar Compounds

  • Benzo[d]thiazol derivatives: : Compounds with similar benzo[d]thiazol core structures.

  • Thiophene derivatives: : Compounds containing thiophene rings with various substituents.

Properties

IUPAC Name

5-bromo-N-(3-propyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O3S3/c1-2-7-19-10-4-3-9(25(17,21)22)8-12(10)24-15(19)18-14(20)11-5-6-13(16)23-11/h3-6,8H,2,7H2,1H3,(H2,17,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRPROWWLZCHIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(S3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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